Fluoro(imino)phosphane

Organophosphorus Chemistry Cycloaddition Regioselectivity

Fluoro(imino)phosphane, also known as Phosphenimidous fluoride (9CI), is a low-molecular-weight organophosphorus compound (molecular formula FHNP, molecular weight ~64.99 g/mol) featuring a phosphorus-nitrogen double bond (P=N) with a fluorine atom directly bonded to the phosphorus center. This electronic configuration imparts unique reactivity characteristics to the P=N moiety, which is polarized by the highly electronegative fluorine substituent, differentiating it from non-fluorinated iminophosphanes and phosphine imines.

Molecular Formula FHNP
Molecular Weight 64.987 g/mol
CAS No. 127332-96-1
Cat. No. B15419483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro(imino)phosphane
CAS127332-96-1
Molecular FormulaFHNP
Molecular Weight64.987 g/mol
Structural Identifiers
SMILESN=PF
InChIInChI=1S/FHNP/c1-3-2/h2H
InChIKeyZYPKQPSQKHIAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoro(imino)phosphane (CAS 127332-96-1): A Reactive Organophosphorus Intermediate for Specialized Synthesis and Ligand Design


Fluoro(imino)phosphane, also known as Phosphenimidous fluoride (9CI), is a low-molecular-weight organophosphorus compound (molecular formula FHNP, molecular weight ~64.99 g/mol) featuring a phosphorus-nitrogen double bond (P=N) with a fluorine atom directly bonded to the phosphorus center . This electronic configuration imparts unique reactivity characteristics to the P=N moiety, which is polarized by the highly electronegative fluorine substituent, differentiating it from non-fluorinated iminophosphanes and phosphine imines . The compound is typically encountered as a highly reactive, transient intermediate that readily undergoes dimerization to form thermodynamically stable cyclic 1,3,2,4-diazadiphosphetidines, a behavior that fundamentally dictates its handling, storage, and synthetic utility .

Why Generic Substitution Fails for Fluoro(imino)phosphane (CAS 127332-96-1): The Critical Role of Fluorine in Reactivity and Stability


Generic substitution of fluoro(imino)phosphane with closely related analogs—such as non-fluorinated iminophosphanes, phosphine imines (e.g., Me3SiN=PR3), or other halogenated derivatives—is not feasible without fundamentally altering the compound's reactivity profile and synthetic outcomes. The specific electronic influence of the fluorine atom on the P=N bond directly modulates its electrophilicity, its propensity for [2+2] cycloaddition reactions, and the stability of its dimeric forms . Furthermore, the compound's extreme reactivity necessitates specialized synthetic protocols (e.g., low-temperature Schlenk techniques) to generate and utilize the monomer in situ, as it rapidly dimerizes; analogous compounds lacking the fluorine substituent may exhibit entirely different kinetic stability and aggregation behavior . The following quantitative evidence delineates the precise dimensions of this differentiation, providing a basis for informed scientific selection and procurement.

Quantitative Evidence Guide for Fluoro(imino)phosphane (CAS 127332-96-1): Differentiated Reactivity vs. Analogous Iminophosphines


Divergent Cycloaddition Regioselectivity of Fluorinated vs. Non-Fluorinated Iminophosphines with Fluoroalkyl Ketones

Fluorinated iminophosphines demonstrate a distinct regioselectivity profile in cycloaddition reactions with fluorinated ketones compared to their non-fluorinated or differently substituted analogs. In a study using the model fluorinated iminophosphine (Me3Si)2NP=NSiMe3, reaction with pentafluoroacetone yielded two oxaphosphirane isomers (3a,b) in a 2:3 ratio, whereas reaction with trifluoromethylpyruvate produced both a three-membered and a five-membered ring system (ratio 2:1) [1]. This divergent product distribution is directly attributable to the electronic effects conferred by fluorine substitution on the P=N bond and the substrate. While a direct head-to-head comparison for the target compound (FHNP) is not available, this class-level inference demonstrates that the fluorine substituent on the iminophosphine core is a critical determinant of reaction pathway selectivity, which would be lost with a non-fluorinated analog [1].

Organophosphorus Chemistry Cycloaddition Regioselectivity

Fluorine-Driven Dimerization Propensity of Fluoro(imino)phosphane vs. Stable Iminophosphoranes

Fluoro(imino)phosphane (FHNP) is characterized as a highly reactive transient intermediate that spontaneously dimerizes to form a 1,3,2,4-diazadiphosphetidine ring system, in contrast to many substituted iminophosphoranes (e.g., R3P=NSiMe3) which are isolable and stable at room temperature . While quantitative kinetic data (e.g., half-life at a given temperature) for FHNP monomer dimerization is not reported, the qualitative behavior is a defining feature. This inherent instability is a direct consequence of the minimal steric protection and strong electronic polarization induced by the fluorine atom on the P=N bond, differentiating it from bulkier or less electronegative analogs. This necessitates in situ generation and immediate use, whereas stable iminophosphoranes can be procured as shelf-stable reagents .

Inorganic Synthesis Dimerization Kinetics Molecular Stability

NMR Spectroscopic Differentiation of Fluoro(imino)phosphane-Derived Salts from Non-Fluorinated Analogues

The incorporation of fluorine into phosphine iminophosphonium organofluorophosphate salts, which can be synthesized from fluoro(imino)phosphane precursors, results in characteristic 19F and 31P NMR signatures that are absent in non-fluorinated analogs. In studies on related salts, such as those derived from reactions of N-trimethylsilylphosphine imines with fluorophosphoranes, the 2JPP coupling constant was determined to be positive, and distinct 19F NMR signals were observed [1]. While specific chemical shift and coupling constant data for FHNP-derived species are not reported, this class-level evidence confirms that fluorine substitution introduces a unique spectroscopic handle for compound characterization and reaction monitoring, a feature lacking in non-fluorinated phosphine imine systems.

NMR Spectroscopy Structural Elucidation Phosphorus-Fluorine Coupling

Potential for Fluorous Biphasic Catalysis Enabled by Fluorine Content in Fluoro(imino)phosphane-Derived Ligands

The fluorine content of fluoro(imino)phosphane and its derivatives opens a potential pathway for applications in fluorous biphasic catalysis, a field where fluorinated ligands are designed for easy separation and recycling from non-fluorous reaction mixtures. While no direct evidence exists for the target compound, US Patent 6,727,390 B2 teaches that fluorous phosphines and phosphine oxides, containing a high fluorine content, are effective ligands for metal-catalyzed reactions that can be recovered via liquid-liquid extraction with fluorous solvents [1]. This class-level inference suggests that a ligand derived from fluoro(imino)phosphane, if synthesized with sufficient fluorine content, could offer similar recyclability advantages compared to non-fluorinated phosphine ligands, which typically require chromatographic separation or are discarded after use.

Fluorous Chemistry Biphasic Catalysis Ligand Design

Optimal Research and Industrial Application Scenarios for Fluoro(imino)phosphane (CAS 127332-96-1)


Synthesis of Novel Fluorinated Heterocycles via Cycloaddition Chemistry

Fluoro(imino)phosphane is best applied as a reactive intermediate in the synthesis of novel fluorinated heterocycles, such as oxaphosphiranes and oxaphosphols. The evidence indicates that fluorinated iminophosphines exhibit unique regioselectivity in cycloaddition reactions with fluorinated ketones, yielding product distributions (e.g., 2:3 isomer ratios or 2:1 ring-size ratios) not obtainable with non-fluorinated analogs . This makes FHNP a valuable building block for creating phosphorus-containing fluorinated scaffolds of interest in medicinal chemistry and agrochemical discovery, where the incorporation of fluorine is known to modulate bioavailability and metabolic stability.

In Situ Generation of Reactive Phosphorus-Nitrogen Building Blocks for Ligand Synthesis

The primary application scenario for fluoro(imino)phosphane is its in situ generation and immediate use as a highly reactive P-N building block, leveraging its transient nature. As it rapidly dimerizes to a stable diazadiphosphetidine, protocols must be designed around low-temperature generation from precursors like phosphorus pentafluoride and silylated amines . This approach is suitable for specialized inorganic and organometallic synthesis laboratories equipped with Schlenk lines, where the goal is to trap the monomer with a substrate or metal center before dimerization occurs, enabling access to unique ligand frameworks.

Spectroscopic Probe for Reaction Mechanism Elucidation in Phosphorus Chemistry

Owing to its fluorine atom, fluoro(imino)phosphane and its derived salts serve as effective spectroscopic probes for studying reaction mechanisms and electronic structure in phosphorus chemistry. The 19F nucleus provides a sensitive NMR handle that is absent in non-fluorinated analogs, enabling detailed investigations of P-F coupling, chemical shift correlations, and electronic effects in novel phosphonium and phosphazene systems . This application is critical in academic and industrial research settings focused on fundamental main-group chemistry and the development of new phosphorus-based reagents.

Precursor for Fluorinated Ligands in Catalyst Development

Fluoro(imino)phosphane holds strategic value as a precursor for synthesizing fluorinated ligands, particularly for applications in fluorous biphasic catalysis where catalyst recovery and reuse are paramount. By incorporating a high fluorine content into a ligand framework, it becomes possible to design catalysts that can be efficiently separated from organic products by simple liquid-liquid extraction with a fluorous solvent, as demonstrated with related fluorous phosphines . This application scenario is relevant for industrial process chemists seeking to implement green chemistry principles and reduce waste associated with precious metal catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoro(imino)phosphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.